molecular formula C7H6BClF3K B1401147 Potassium [(4-chlorophenyl)methyl]trifluoroboranuide CAS No. 1334209-42-5

Potassium [(4-chlorophenyl)methyl]trifluoroboranuide

Cat. No.: B1401147
CAS No.: 1334209-42-5
M. Wt: 232.48 g/mol
InChI Key: GVWYOVZLNAJSGQ-UHFFFAOYSA-N
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Scientific Research Applications

Potassium [(4-chlorophenyl)methyl]trifluoroboranuide has a wide range of applications in scientific research:

Safety and Hazards

Potassium [(4-chlorophenyl)methyl]trifluoroboranuide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is incompatible with oxidizing agents and acids .

Mechanism of Action

Target of Action

Potassium [(4-chlorophenyl)methyl]trifluoroboranuide is a chemical compound that is primarily used in the Suzuki Cross-Coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds. The primary targets of this compound are the boronic acid surrogates involved in this reaction .

Mode of Action

It is known that the compound acts as a boronic acid surrogate in the suzuki cross-coupling reaction . This means that it likely interacts with its targets by donating its boron atom to form new carbon-carbon bonds.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the Suzuki Cross-Coupling reaction . This reaction is a key step in many synthetic processes, particularly in the pharmaceutical industry, where it is used to create complex organic compounds. The downstream effects of this reaction include the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds.

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki Cross-Coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds, many of which have potential applications in the pharmaceutical industry.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is known to be incompatible with oxidizing agents and acids . Additionally, its solubility in water may affect its distribution and efficacy in different environments . The compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.

Biochemical Analysis

Biochemical Properties

Potassium [(4-chlorophenyl)methyl]trifluoroboranuide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. In particular, it is involved in the formation of carbon-carbon bonds, which is a crucial step in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds . These interactions are essential for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules that can modulate cellular functions. For example, it can be used to create compounds that inhibit specific enzymes or receptors, thereby altering cell signaling pathways and gene expression patterns .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with palladium catalysts The compound forms a complex with the palladium catalyst, which then facilitates the transfer of the aryl group from the aryl halide to the boronic acidThe resulting biaryl compound can then undergo further modifications to produce the desired product . This mechanism highlights the compound’s role in enabling efficient and selective synthesis of complex organic molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to oxidizing agents or acids . Long-term studies have shown that the compound maintains its reactivity and efficacy in facilitating Suzuki Cross-Coupling reactions over extended periods. Any degradation products formed over time should be monitored to ensure the integrity of the reactions.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . It is important to determine the optimal dosage that maximizes the compound’s efficacy while minimizing any potential toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways that facilitate the synthesis of complex organic molecules. The compound interacts with enzymes and cofactors that are essential for the Suzuki Cross-Coupling reaction. These interactions help to drive the formation of carbon-carbon bonds, which are critical for the production of biaryl compounds . The compound’s role in these metabolic pathways underscores its importance in organic synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments where it can exert its effects. The compound’s distribution within cells is crucial for its role in facilitating biochemical reactions and influencing cellular functions .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is essential for the compound’s activity and function in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium [(4-chlorophenyl)methyl]trifluoroboranuide can be synthesized through the reaction of 4-chlorobenzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure high purity and yield. The compound is then stored under sealed conditions at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Potassium [(4-chlorophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium (4-methylphenyl)methyltrifluoroboranuide

Uniqueness

Potassium [(4-chlorophenyl)methyl]trifluoroboranuide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective .

Properties

IUPAC Name

potassium;(4-chlorophenyl)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF3.K/c9-7-3-1-6(2-4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWYOVZLNAJSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=C(C=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334209-42-5
Record name potassium [(4-chlorophenyl)methyl]trifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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